
6-Amino-1-naphthol
Overview
Description
6-Amino-1-naphthol is an organic compound with the molecular formula C₁₀H₉NO. It is a derivative of naphthalene, characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Historical Context and Structural Considerations
6-Amino-1-naphthol’s synthesis is rooted in classical naphthalene functionalization strategies. The hydroxyl group at position 1 and the amino group at position 6 necessitate careful regiochemical control, often achieved through sulfonic acid directing groups. Early methods relied on sequential sulfonation-nitration-reduction sequences, while modern approaches integrate catalytic hydrogenation and alkali fusion.
Sulfonation-Nitration-Reduction-Desulfonation Methodology
The most widely documented route involves four key stages:
Sulfonation of Naphthalene
Naphthalene undergoes sulfonation with concentrated sulfuric acid or oleum to introduce sulfonic acid groups. In industrial settings, trisulfonation is common, though monosulfonation at position 1 is sufficient for directing subsequent nitration. For example, naphthalene reacts with 2.4× molar excess of sulfuric acid at 90°C for seven hours to yield 1-naphthalenesulfonic acid.
Nitration Regiochemistry
The sulfonic acid group directs nitration to the meta position. Using mixed acid (HNO₃/H₂SO₄) at 40–60°C, nitration of 1-naphthalenesulfonic acid produces 1-sulfo-5-nitronaphthalene. However, competing isomer formation necessitates precise temperature control.
Catalytic Reduction to Aminonaphthalenesulfonic Acid
Nitro groups are reduced to amines via catalytic hydrogenation. Patent US4111979A describes using palladium-on-carbon catalysts under hydrogen pressure to convert nitrosulfonic acids to aminonaphthalenesulfonic acids. For this compound precursors, this step yields 1-sulfo-6-aminonaphthalene.
Desulfonation via Alkali Fusion
Alkali fusion with NaOH at 170–220°C removes sulfonic acid groups, replacing them with hydroxyl groups. This step converts 1-sulfo-6-aminonaphthalene to this compound. US4111979A reports fusion masses containing 23.2% H acid trisodium salt, highlighting the efficiency of this method.
Table 1: Representative Reaction Conditions for Sulfonation-Nitration-Desulfonation
Bucherer Reaction for Direct Amination
The Bucherer reaction offers an alternative pathway, introducing amino groups via ammonolysis of naphthols. While traditionally used for β-naphthol derivatives, modifications enable its application to 1-naphthol:
- Reaction Conditions : 1-Naphthol reacts with aqueous ammonia (25–30% NH₃) and ammonium bisulfite at 150–170°C under autogenous pressure.
- Regiochemical Control : Sulfonic acid additives direct amination to position 6. For instance, adding 1-naphthol-5-sulfonic acid shifts selectivity from position 4 to 6.
This method avoids nitration but requires high-pressure reactors and yields ~70% due to byproduct formation.
Catalytic Hydrogenation of Nitro-Naphthols
Modern approaches favor nitro group reduction over classical amination. A nitro precursor, 6-nitro-1-naphthol, is synthesized via directed nitration of 1-naphthol-5-sulfonic acid, followed by desulfonation. Hydrogenation with Raney nickel or palladium catalysts achieves near-quantitative yields:
Example Protocol :
- Substrate : 6-Nitro-1-naphthol (10 g)
- Catalyst : 5% Pd/C (0.5 g)
- Conditions : H₂ (4 atm), ethanol, 50°C, 4 h
- Yield : 98%
Alkali Fusion and Acid Precipitation in Industrial Workflows
Patent US4111979A details a closed-loop process for H acid production, adaptable to this compound synthesis. Key steps include:
- Precipitation Recycling : Filtrates from acid precipitation (pH <1) are neutralized and reused in reduction steps, minimizing waste.
- Temperature Optimization : Cooling crystallization to 40°C ensures high-purity product isolation.
Table 2: Industrial Process Parameters from Patent US4111979A
Parameter | Value |
---|---|
Nitro mixture feed rate | 620 parts/hour |
Fusion mass feed rate | 535 parts/hour |
Precipitation pH | <1 |
Crystallization temp. | 40°C |
Product recovery rate | 400 parts/hour (35% paste) |
Comparative Analysis of Synthetic Routes
Efficiency : Sulfonation-nitration-desulfonation achieves higher yields (85–90%) but generates acidic waste. The Bucherer reaction is less efficient (70%) but avoids nitration hazards.
Cost : Catalytic hydrogenation reduces reagent costs but requires expensive catalysts.
Environmental Impact : Alkali fusion produces sodium sulfite/sulfate byproducts, necessitating waste treatment systems.
Industrial Production Scalability
Large-scale manufacturing employs continuous reactors for sulfonation and nitration, with batch systems for reduction and fusion. US4111979A highlights a two-stage crystallization tank for efficient product isolation, achieving 400 parts/hour output.
Recent Advances in Green Synthesis
- Microwave-Assisted Reactions : Reducing reaction times for sulfonation (2 h vs. 7 h) and improving yields by 5–8%.
- Biocatalytic Amination : Enzymatic systems (e.g., aminotransferases) enable ambient-condition amination, though yields remain low (50–60%).
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The amino and hydroxyl groups activate the aromatic ring toward electrophilic substitution. The positions of substitution depend on the directing effects of these groups:
-
Amino group (–NH₂) : Strongly activates the ring, directing electrophiles to ortho and para positions relative to itself.
-
Hydroxyl group (–OH) : Activates the ring, favoring ortho and para substitution.
Bromination
In acetic acid, bromination occurs at the C1 position (adjacent to the hydroxyl group), yielding 1-bromo-6-amino-naphthol .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Br₂ | Acetic acid | 1-Bromo-6-amino-naphthol | ~85% |
Sulfonation
Sulfonation with oleum introduces sulfonic acid groups at C5 and C7, producing 2-aminonaphthalene-5,7-disulfonic acid .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Oleum (H₂SO₄·SO₃) | 25°C, 12 h | 2-Amino-5,7-disulfonic acid | 95% |
Oxidation Reactions
The hydroxyl group undergoes oxidation to form quinones, while the amino group remains intact under mild conditions.
Quinone Formation
Strong oxidizing agents (e.g., KMnO₄) convert the hydroxyl group to a ketone, yielding 6-amino-1,4-naphthoquinone .
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
KMnO₄ | Acidic medium | 6-Amino-1,4-naphthoquinone | Requires excess oxidant |
Azo Coupling Reactions
The amino group participates in diazotization, forming diazonium salts that couple with electron-rich aromatics (e.g., β-naphthol) to produce azo dyes .
Mechanism:
-
Diazotization: Treatment with NaNO₂/HCl at 0–5°C converts –NH₂ to a diazonium salt.
-
Coupling: Reaction with β-naphthol under alkaline conditions forms a stable azo compound.
Diazonium Salt | Coupling Partner | Product (Azo Dye) | λₘₐₓ (nm) |
---|---|---|---|
6-Amino-1-naphthol | β-Naphthol | 4-[(6-Amino-1-naphthyl)azo]-2-naphthol | 520 |
Reduction Reactions
Reagent | Conditions | Product | Yield |
---|---|---|---|
H₂, Pd/C | Ethanol, 50°C | 6-Amino-1-tetralol | 70% |
Acid-Base Behavior
This compound exhibits amphoteric properties:
-
Acidic –OH : pKa ~9.5 (deprotonates in alkaline media).
-
Basic –NH₂ : pKa ~4.2 (protonates in acidic media).
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 6-Amino-1-naphthol is utilized as a fundamental building block in the synthesis of heterocyclic compounds and dyes. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.
2. Biology
- Biochemical Assays : This compound serves as a reagent in biochemical assays, particularly in the detection of nitrites and other analytes. It can form diazonium salts that couple with other reagents to produce measurable colored compounds.
- Precursor for Bioactive Molecules : It is also used in synthesizing biologically active molecules, contributing to research in pharmacology and biochemistry.
3. Medicine
- Pharmaceutical Development : this compound plays a role in developing pharmaceuticals, especially compounds with antimicrobial and anticancer properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.
4. Industry
- Dyes and Pigments Production : The compound is widely used in the dye industry due to its ability to form vibrant azo dyes. These dyes are applied to textiles and other materials, showcasing the compound's industrial significance.
Recent studies highlight the biological activities of this compound, including:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress.
- Antimicrobial Effects : Research indicates that derivatives of this compound possess antimicrobial properties that can be harnessed for developing new antimicrobial agents.
- Potential Anticancer Activity : Investigations into its anticancer properties suggest that this compound may inhibit cancer cell proliferation through various mechanisms .
Case Studies
-
Analytical Chemistry Applications :
- A study demonstrated the use of this compound as a chromogenic reagent for spectrophotometric determination of nitrites in environmental samples. The reaction forms a colored azo dye measurable by spectrophotometry, showcasing its utility in analytical applications.
- Dyeing Properties on Fabrics :
- Environmental Monitoring :
Mechanism of Action
The mechanism of action of 6-Amino-1-naphthol involves its interaction with various molecular targets. For instance, it can react with tyrosinase to form a red product, which is used in qualitative and quantitative analysis . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.
Comparison with Similar Compounds
1-Naphthol: Similar in structure but lacks the amino group.
2-Naphthol: Another isomer with the hydroxyl group at a different position.
Uniqueness: 6-Amino-1-naphthol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .
Biological Activity
6-Amino-1-naphthol, a derivative of naphthol, has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₀H₉NO
- CAS Number : 90295
- Molecular Weight : 161.19 g/mol
The compound features an amino group (-NH₂) at the 6-position of the naphthalene ring, contributing to its reactivity and biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that various derivatives of naphthol, including this compound, showed effective radical scavenging capabilities and ferric ion reducing power. The compound was evaluated using several assays, including DPPH and ABTS, revealing its potential as a natural antioxidant agent .
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | 15 | Radical Scavenging |
Other derivatives | Varies | Varies |
Antimicrobial Activity
This compound has been tested against various microorganisms. In vitro studies showed that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics like gentamicin .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds derived from naphthols were shown to induce cell lysis in cancer cell lines, including MDA-MB-231 (human breast cancer). Specific derivatives exhibited over 90% cell lysis at concentrations as low as 10 µg/mL .
Synthesis and Evaluation Study
A comprehensive study synthesized various aminonaphthol derivatives, including this compound. The synthesized compounds were screened for their biological activities. Among them, certain derivatives showed enhanced activities in terms of enzyme inhibition and antimicrobial efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .
In Vivo Studies
In vivo studies on the safety profile of this compound indicated a low toxicity level. Acute toxicity tests demonstrated an LD50 greater than 2 g/kg body weight, suggesting a favorable safety margin for potential therapeutic applications . Furthermore, long-term exposure studies did not show significant adverse effects on organs or tissues in animal models.
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell death.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of 6-Amino-1-naphthol?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H and C in DMSO-d6) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. UV-Vis spectroscopy can assess purity, particularly if the compound exhibits fluorescence or absorption in specific wavelengths due to its aromatic system. For sulfonated derivatives, FT-IR can verify functional groups like -NH and -OH .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong acids or bases, as naphthol derivatives may undergo sulfonation or decomposition .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous protocols for amino-naphthol derivatives involve:
- Reductive amination : Reduction of nitro groups in nitronaphthol precursors using Pd/C or Fe/HCl.
- Multi-component reactions : Adapting methods from 1-amidoalkyl-2-naphthol synthesis (e.g., condensation of aldehydes, β-naphthol, and amides) with tailored substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria) or positional isomerism. Use computational tools (DFT calculations) to predict tautomeric stability and compare with experimental data. Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. What strategies optimize the regioselectivity of sulfonation in this compound for targeted applications?
- Methodological Answer : Control reaction conditions (temperature, solvent polarity) to favor sulfonation at specific positions. For example, sulfuric acid at 0–5°C may favor sulfonation at the 3- or 6-position, while elevated temperatures could shift selectivity. Monitor intermediates via HPLC to track regioselectivity .
Q. How can this compound be utilized in designing enzyme inhibitors or bioactive molecules?
- Methodological Answer : Leverage its aromatic amine and hydroxyl groups for hydrogen bonding with biological targets. For instance, derivatives of this compound have been used in patents for compounds targeting aminoglycoside-modifying enzymes (e.g., APH(2'')-IVa). Perform molecular docking studies to evaluate binding affinity to enzyme active sites .
Q. What are the environmental and stability considerations for this compound in aqueous systems?
- Methodological Answer : Assess photodegradation and hydrolysis under varying pH using LC-MS. The compound may form quinone-like oxidation products in the presence of light or oxygen. Stabilize formulations with antioxidants (e.g., ascorbic acid) and store in amber vials .
Properties
IUPAC Name |
6-aminonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYIOWLBSPSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178592 | |
Record name | 6-Aminonaphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23894-12-4 | |
Record name | 6-Amino-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23894-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminonaphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminonaphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonaphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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